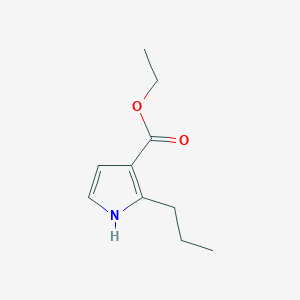
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester
Overview
Description
3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often employ catalysts to enhance the reaction rate and selectivity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Addition: The acrylic acid ethyl ester moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols, forming β-substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophilic reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved in these interactions can vary, but they often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester can be compared with other pyrrole derivatives and acrylic acid esters. Similar compounds include:
3-(1-Methyl-1H-pyrrol-2-yl)-propionic acid ethyl ester: This compound has a similar structure but features a propionic acid moiety instead of an acrylic acid moiety.
1-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester: This compound lacks the acrylic acid moiety and has a carboxylic acid group directly attached to the pyrrole ring.
Ethyl 3-(1H-pyrrol-2-yl)acrylate: This compound is similar but lacks the methyl group on the pyrrole ring.
Properties
IUPAC Name |
ethyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-6-9-5-4-8-11(9)2/h4-8H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBAVWLGLSPMIN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)









